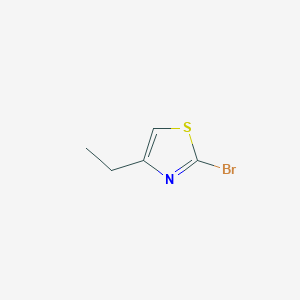

2-Bromo-4-ethylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethylthiazole is a brominated thiazole derivative, which is a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen at non-adjacent positions. Thiazoles are known for their diverse applications in medicinal chemistry, agriculture, and as intermediates in organic synthesis. The presence of a bromine atom in the molecule makes it a potential candidate for various chemical transformations, leveraging the bromine's reactivity for further functionalization.

Synthesis Analysis

The synthesis of brominated thiazoles can be achieved through various methods. One approach involves the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF, leading to regioselective alkylation and subsequent Suzuki cross-coupling to yield trisubstituted triazoles . Another method includes the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to form a novel intermediate, which upon cyclization with thioureas affords 2-aminothiazole-5-carboxylates . Additionally, the bromination reaction of 2-methyl-4-arylthiazole analogues has been studied, providing insights into the mechanisms and conditions for introducing bromine substituents at specific positions on the thiazole ring .

Molecular Structure Analysis

The molecular structure of brominated thiazole derivatives can be characterized using various spectroscopic and computational techniques. For instance, the crystal structure, FT-IR, and quantum mechanical studies of a related compound, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, have been reported, with comparisons between experimental data and theoretical calculations using Hartree–Fock and density functional theory . Such studies are essential for understanding the electronic properties and reactivity of these molecules.

Chemical Reactions Analysis

Brominated thiazoles can undergo a variety of chemical reactions due to the presence of the reactive bromine atom. For example, the palladium-catalyzed cross-coupling reactions of 4-bromomethyl-2-chlorooxazole have been described, demonstrating the selectivity for the bromomethyl position and providing a route to 2,4-disubstituted oxazoles . The reactivity of brominated thiazoles with different nucleophiles and coupling partners highlights their versatility as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazoles are influenced by their molecular structure. The experimental and theoretical characterization of these compounds, including their vibrational frequencies, molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects, provides a comprehensive understanding of their behavior . The photophysical properties and singlet oxygen activation potential of ethyl 2-arylthiazole-5-carboxylates, which are structurally related to 2-bromo-4-ethylthiazole, have also been investigated, indicating their potential use as sensitizers in photo-oxidation reactions .

Scientific Research Applications

Organic Synthesis and Derivatives Formation:

- 2-Bromo-4-ethylthiazole is used in the synthesis of trifluoromethylthiazoles, which can be further applied to azo dye synthesis. These dyes have specific absorption maxima properties (Tanaka et al., 1991).

- It plays a role in the facile synthesis of highly functionalized 2-aminothiazole derivatives, which are important in various chemical transformations (Brikutė et al., 2002).

Chemical Modification and Biological Activity:

- 2-Bromo-4-ethylthiazole derivatives are modified under microwave irradiation to produce compounds with biological activities like antipyretic and analgesic properties (Khrustalev, 2009).

- These derivatives are also used in the synthesis of compounds with anti-inflammatory and anti-ulcer properties (Mohareb et al., 2015).

Material Science and Corrosion Inhibition:

- In the field of material science, 2-Bromo-4-ethylthiazole derivatives like 4-amino-5-ethyl-4 H -1,2,4-triazole-3thiol are investigated for their role in corrosion inhibition of metals such as copper (Sudheer & Quraishi, 2013).

Advanced Applications in Chemistry:

- It is utilized in advanced chemical reactions like palladium-catalyzed borylation Suzuki coupling processes, demonstrating its role in sophisticated synthetic methodologies (Martin et al., 2009).

- The compound finds application in the synthesis of fluorescent probes for biothiols detection, indicating its use in bioanalytical chemistry (Wang et al., 2017).

properties

IUPAC Name |

2-bromo-4-ethyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWKKYUKBQHMJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CSC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-ethylthiazole | |

CAS RN |

89322-56-5 |

Source

|

| Record name | 2-bromo-4-ethyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-[(ethylamino)methyl]phenol](/img/structure/B1291511.png)

![2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile](/img/structure/B1291513.png)

![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)